Volasertib

Catalog No.
S548331
CAS No.
755038-65-4
M.F
C34H50N8O3
M. Wt
618.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volasertib

CAS Number

755038-65-4

Product Name

Volasertib

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide

Molecular Formula

C34H50N8O3

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BI6727, BI-6727, BI 6727, Volasertib

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

The exact mass of the compound Volasertib is 618.40059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Volasertib (BI 6727) is a potent, second-generation, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. As a member of the dihydropteridinone class, it was developed to improve upon the pharmacokinetic properties of its predecessor, BI 2536. Its primary mechanism involves inducing 'Polo-arrest'—a state of mitotic arrest characterized by monopolar spindles—which leads to apoptosis in rapidly dividing cells. This mechanism makes it a key tool compound in oncology research, particularly for investigating cell cycle control in hematological malignancies like Acute Myeloid Leukemia (AML) and various solid tumors.

While other Polo-like kinase inhibitors exist, such as the first-generation compound BI 2536, they are not functionally interchangeable with Volasertib for preclinical research. Volasertib was specifically engineered to possess an improved pharmacokinetic profile, including a longer terminal half-life and better tissue penetration, which is critical for achieving sustained target exposure in *in vivo* models. Furthermore, subtle but significant differences in selectivity against PLK family members (PLK2, PLK3) can lead to divergent off-target effects and confounding experimental outcomes. Procuring Volasertib ensures access to these defined second-generation properties, which can directly impact the reproducibility and translational relevance of *in vivo* efficacy and toxicity studies.

Enhanced Kinase Selectivity Profile Compared to First-Generation Inhibitor BI 2536

Volasertib demonstrates a more selective inhibition profile within the PLK family compared to its predecessor, BI 2536. While both compounds are equipotent against the primary target PLK1 (IC50 of 0.87 nM for Volasertib vs. 0.83 nM for BI 2536), Volasertib is approximately 6.2 times more selective for PLK1 over PLK3. This enhanced selectivity can be critical for experiments designed to isolate the specific effects of PLK1 inhibition.

Evidence DimensionInhibitory Concentration (IC50) against PLK family kinases
Target Compound DataVolasertib: PLK1 = 0.87 nM, PLK2 = 5 nM, PLK3 = 56 nM
Comparator Or BaselineBI 2536: PLK1 = 0.83 nM, PLK2 = 3.5 nM, PLK3 = 9.0 nM
Quantified Difference6.2-fold higher IC50 against PLK3 (56 nM vs 9.0 nM), indicating greater selectivity.
ConditionsCell-free enzymatic kinase assay.

Higher selectivity against PLK3 minimizes potential off-target effects, providing clearer, more interpretable data when investigating PLK1-specific pathways.

Improved Pharmacokinetic Profile for Sustained In Vivo Exposure

Volasertib was developed to overcome the pharmacokinetic limitations of BI 2536, exhibiting a longer terminal half-life and high volume of distribution in preclinical models. This improved PK profile facilitates more sustained drug exposure in tissues, a key requirement for achieving efficacy in xenograft studies. The development of BI 2536 was halted in part due to its suboptimal PK properties, making Volasertib the more suitable choice for *in vivo* research requiring prolonged target engagement.

Evidence DimensionPreclinical Pharmacokinetic (PK) Properties
Target Compound DataCharacterized by a long terminal half-life and high volume of distribution, indicating good tissue penetration.
Comparator Or BaselineBI 2536: Characterized by a relatively short terminal half-life and low intratumoral exposure, which limited its clinical development.
Quantified DifferenceVolasertib was designed for and demonstrated an improved PK profile over BI 2536, leading to its selection for further clinical development.
ConditionsPreclinical animal models.

A superior pharmacokinetic profile means more reliable and sustained target inhibition in animal studies, reducing the risk of failed experiments due to inadequate drug exposure.

Demonstrated In Vivo Efficacy in Acute Myeloid Leukemia (AML) Xenograft Models

In preclinical models of acute myeloid leukemia (AML), Volasertib demonstrates significant antitumor activity as a single agent. In an intravenous AML xenograft model using Kasumi-1 cells, treatment with Volasertib resulted in a marked survival benefit. This efficacy in a relevant disease model underscores its utility as a tool compound for studying PLK1 inhibition in hematological cancers.

Evidence DimensionMedian Survival
Target Compound DataMedian survival of 48 days in treated mice.
Comparator Or BaselineMedian survival of 26 days in vehicle-treated control mice.
Quantified Difference85% increase in median survival vs. vehicle control.
ConditionsKasumi-1 human AML cells in an intravenous xenograft mouse model, treated with 25 mg/kg Volasertib once weekly.

This provides direct evidence of the compound's biological activity and therapeutic potential in a widely used preclinical AML model, justifying its selection for such studies.

In Vivo Xenograft Studies Requiring Sustained PLK1 Inhibition

Due to its improved pharmacokinetic profile over first-generation inhibitors, Volasertib is the appropriate choice for long-term *in vivo* studies in xenograft models where sustained target engagement is necessary to observe a therapeutic effect. Its proven efficacy in AML models makes it particularly suitable for research in hematological malignancies.

Isolating PLK1-Specific Functions in Cell Signaling Studies

For researchers aiming to dissect the specific role of PLK1 from other PLK family members, Volasertib's enhanced selectivity against PLK3 compared to BI 2536 makes it a more precise chemical probe. This reduces the likelihood that observed phenotypes are due to off-target inhibition of PLK3.

Combination Therapy Studies in Preclinical Cancer Models

Volasertib has been evaluated preclinically in combination with other agents, such as cytarabine in AML models and radiation in glioma models. Its established efficacy and PK profile make it a reliable benchmark agent for investigating synergistic or additive effects with novel therapeutic candidates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

618.40058749 Da

Monoisotopic Mass

618.40058749 Da

Heavy Atom Count

45

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6EM57086EA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Treatment of acute myeloid leukaemia

Pharmacology

Volasertib is a dihydropteridinone Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Volasertib selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
PLK1 [HSA:5347] [KO:K06631]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

755038-65-4

Wikipedia

Volasertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Stadler WM, Vaughn DJ, Sonpavde G, Vogelzang NJ, Tagawa ST, Petrylak DP, Rosen P, Lin CC, Mahoney J, Modi S, Lee P, Ernstoff MS, Su WC, Spira A, Pilz K, Vinisko R, Schloss C, Fritsch H, Zhao C, Carducci MA. An open-label, single-arm, phase 2 trial of the polo-like kinase inhibitor volasertib (BI 6727) in patients with locally advanced or metastatic urothelial cancer. Cancer. 2013 Dec 11. doi: 10.1002/cncr.28519. [Epub ahead of print] PubMed PMID: 24339028.
2: Danovi D, Folarin A, Gogolok S, Ender C, Elbatsh AM, Engström PG, Stricker SH, Gagrica S, Georgian A, Yu D, U KP, Harvey KJ, Ferretti P, Paddison PJ, Preston JE, Abbott NJ, Bertone P, Smith A, Pollard SM. A high-content small molecule screen identifies sensitivity of glioblastoma stem cells to inhibition of polo-like kinase 1. PLoS One. 2013 Oct 30;8(10):e77053. doi: 10.1371/journal.pone.0077053. eCollection 2013. PubMed PMID: 24204733; PubMed Central PMCID: PMC3813721.
3: Gorlick R, Kolb EA, Keir ST, Maris JM, Reynolds CP, Kang MH, Carol H, Lock R, Billups CA, Kurmasheva RT, Houghton PJ, Smith MA. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014 Jan;61(1):158-64. doi: 10.1002/pbc.24616. Epub 2013 Aug 19. PubMed PMID: 23956067.
4: Krause M, Kummer B, Deparade A, Eicheler W, Pfitzmann D, Yaromina A, Kunz-Schughart LA, Baumann M. Simultaneous PLK1 inhibition improves local tumour control after fractionated irradiation. Radiother Oncol. 2013 Sep;108(3):422-8. doi: 10.1016/j.radonc.2013.06.038. Epub 2013 Jul 25. PubMed PMID: 23891096.
5: Pezuk JA, Brassesco MS, Morales AG, de Oliveira JC, de Paula Queiroz RG, Machado HR, Carlotti CG Jr, Neder L, Scrideli CA, Tone LG. Polo-like kinase 1 inhibition causes decreased proliferation by cell cycle arrest, leading to cell death in glioblastoma. Cancer Gene Ther. 2013 Sep;20(9):499-506. doi: 10.1038/cgt.2013.46. Epub 2013 Jul 26. PubMed PMID: 23887645.
6: Wissing MD, Mendonca J, Kortenhorst MS, Kaelber NS, Gonzalez M, Kim E, Hammers H, van Diest PJ, Carducci MA, Kachhap SK. Targeting prostate cancer cell lines with polo-like kinase 1 inhibitors as a single agent and in combination with histone deacetylase inhibitors. FASEB J. 2013 Oct;27(10):4279-93. doi: 10.1096/fj.12-222893. Epub 2013 Jul 24. PubMed PMID: 23884428.
7: Brassesco MS, Pezuk JA, Morales AG, de Oliveira JC, Roberto GM, da Silva GN, Francisco de Oliveira H, Scrideli CA, Tone LG. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: comparative effects of four potent inhibitors. Cancer Biol Ther. 2013 Jul;14(7):648-57. doi: 10.4161/cbt.25087. Epub 2013 May 31. PubMed PMID: 23792639; PubMed Central PMCID: PMC3742494.
8: Fingas CD, Mertens JC, Razumilava N, Sydor S, Bronk SF, Christensen JD, Rizvi SH, Canbay A, Treckmann JW, Paul A, Sirica AE, Gores GJ. Polo-like kinase 2 is a mediator of hedgehog survival signaling in cholangiocarcinoma. Hepatology. 2013 Oct;58(4):1362-74. doi: 10.1002/hep.26484. Epub 2013 Aug 6. PubMed PMID: 23703673; PubMed Central PMCID: PMC3811036.
9: Sanhaji M, Louwen F, Zimmer B, Kreis NN, Roth S, Yuan J. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53. Cell Cycle. 2013 May 1;12(9):1340-51. doi: 10.4161/cc.24573. Epub 2013 Apr 10. PubMed PMID: 23574746; PubMed Central PMCID: PMC3674062.
10: Kothari V, Wei I, Shankar S, Kalyana-Sundaram S, Wang L, Ma LW, Vats P, Grasso CS, Robinson DR, Wu YM, Cao X, Simeone DM, Chinnaiyan AM, Kumar-Sinha C. Outlier kinase expression by RNA sequencing as targets for precision therapy. Cancer Discov. 2013 Mar;3(3):280-93. doi: 10.1158/2159-8290.CD-12-0336. Epub 2013 Feb 5. PubMed PMID: 23384775; PubMed Central PMCID: PMC3597439.

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